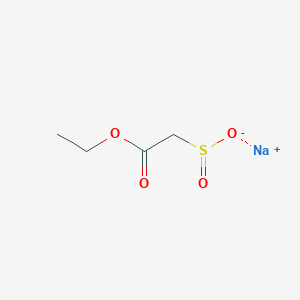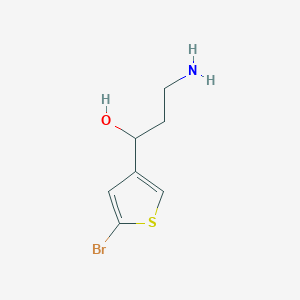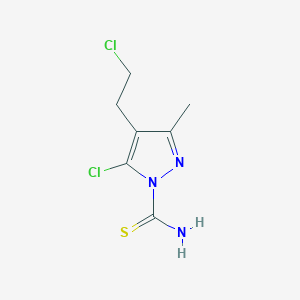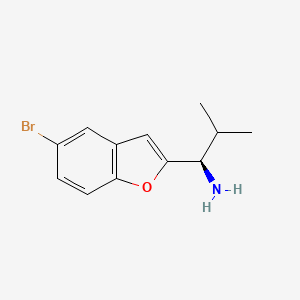
Sodium 2-ethoxy-2-oxoethane-1-sulfinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium 2-ethoxy-2-oxoethane-1-sulfinate is an organosulfur compound with the molecular formula C₄H₇NaO₄S. It is a sodium salt of a sulfinic acid derivative and is used in various chemical reactions due to its unique properties. This compound is known for its role as a sulfonylating agent, which makes it valuable in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of sodium 2-ethoxy-2-oxoethane-1-sulfinate typically involves the reaction of ethyl chloroacetate with sodium sulfite. The reaction is carried out in an aqueous medium, and the product is isolated by crystallization. The general reaction can be represented as follows: [ \text{C}_2\text{H}_5\text{OCOCH}_2\text{Cl} + \text{Na}_2\text{SO}_3 \rightarrow \text{C}_2\text{H}_5\text{OCOCH}_2\text{SO}_2\text{Na} + \text{NaCl} ]
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form sulfonates.
Reduction: It can be reduced to form sulfides.
Substitution: This compound can participate in nucleophilic substitution reactions, where the sulfonate group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines and alcohols are commonly used in substitution reactions.
Major Products:
Oxidation: Sulfonates
Reduction: Sulfides
Substitution: Various substituted sulfonates depending on the nucleophile used.
Scientific Research Applications
Sodium 2-ethoxy-2-oxoethane-1-sulfinate has several applications in scientific research:
Chemistry: It is used as a sulfonylating agent in the synthesis of organosulfur compounds, including sulfonamides, sulfones, and thiosulfonates.
Biology: This compound can be used in the modification of biomolecules, such as proteins and peptides, to introduce sulfonate groups.
Industry: this compound is used in the production of specialty chemicals and as an intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of sodium 2-ethoxy-2-oxoethane-1-sulfinate involves its ability to act as a sulfonylating agent. It can transfer the sulfonate group to nucleophiles, forming new sulfonate derivatives. This process typically involves the formation of a sulfonyl radical intermediate, which then reacts with the nucleophile to form the final product.
Comparison with Similar Compounds
Sodium methanesulfinate: Another sulfinic acid salt with similar sulfonylating properties.
Sodium benzenesulfinate: Used in similar applications but with a different aromatic structure.
Sodium toluenesulfinate: Similar to sodium benzenesulfinate but with a methyl group on the aromatic ring.
Uniqueness: Sodium 2-ethoxy-2-oxoethane-1-sulfinate is unique due to its ethoxy group, which can influence its reactivity and solubility compared to other sulfinates. This makes it particularly useful in specific synthetic applications where the ethoxy group can provide additional functionality or reactivity.
Properties
Molecular Formula |
C4H7NaO4S |
|---|---|
Molecular Weight |
174.15 g/mol |
IUPAC Name |
sodium;2-ethoxy-2-oxoethanesulfinate |
InChI |
InChI=1S/C4H8O4S.Na/c1-2-8-4(5)3-9(6)7;/h2-3H2,1H3,(H,6,7);/q;+1/p-1 |
InChI Key |
QDOYGMDJHMKADJ-UHFFFAOYSA-M |
Canonical SMILES |
CCOC(=O)CS(=O)[O-].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(4-Chlorophenyl)methyl]-3-methyloxirane-2-carbonitrile](/img/structure/B13160114.png)
![[2-(Propan-2-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyridin-3-yl]methanesulfonyl chloride](/img/structure/B13160119.png)
![Methyl 2-[4-(3-methylphenyl)-2-oxo-1,2-dihydropyridin-1-yl]acetate](/img/structure/B13160126.png)


![2-[3-(Dimethylamino)azetidin-1-yl]acetic acid](/img/structure/B13160152.png)
![2-[4-(Hydroxymethyl)piperidin-1-yl]cyclobutan-1-ol](/img/structure/B13160153.png)
![6-Chloropyrazolo[1,5-a]pyrimidin-3-amine](/img/structure/B13160164.png)
![4-([1-(Chloromethyl)cyclopropyl]methyl)oxane](/img/structure/B13160171.png)

amine](/img/structure/B13160187.png)

![Methyl3-amino-2-[(1-methyl-1H-pyrazol-4-yl)methyl]propanoate](/img/structure/B13160202.png)

